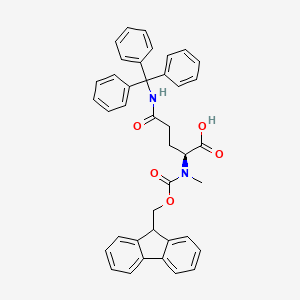

Fmoc-N-Me-Gln(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAUSWDYZJQCPJ-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-N-Me-Gln(Trt)-OH chemical structure and properties

An In-Depth Technical Guide to Fmoc-N-Me-Gln(Trt)-OH: Structure, Properties, and Application in Peptide Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their clinical utility is often hampered by metabolic instability and poor membrane permeability. A proven strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[1][2][3] The introduction of a methyl group on an amide nitrogen atom imparts critical advantages: it sterically shields the adjacent peptide bond from proteolytic degradation and, by removing a hydrogen bond donor, increases the molecule's lipophilicity, which can enhance cell permeability and oral bioavailability.[4][5][6]

This compound is a specialized building block designed for the precise incorporation of an N-methylated glutamine residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth technical overview of its chemical properties, outlines a validated protocol for its use, and explores the critical considerations necessary for its successful application in the synthesis of advanced peptide candidates.

Chemical Structure and Physicochemical Properties

The efficacy of this compound in peptide synthesis is a direct consequence of its unique trifecta of chemical moieties: the N-α-Fmoc group, the N-α-methyl group, and the side-chain trityl (Trt) group.

-

N-α-Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amine. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, allowing for iterative deprotection during chain elongation.[7][8] This orthogonality is the cornerstone of Fmoc-SPPS, as it leaves acid-labile side-chain protecting groups, like Trt, intact.[8]

-

N-α-Methyl Group: This is the functional modification. It replaces the amide proton, creating a tertiary amine post-coupling. This modification is responsible for the enhanced stability and modified conformation of the final peptide but also introduces the primary synthetic challenge: steric hindrance.[5]

-

Side-Chain Trt (Trityl) Group: The glutamine side-chain amide is protected by the bulky and highly acid-labile trityl group. This protection is crucial to prevent undesirable side reactions, such as dehydration to a nitrile, during the carbodiimide-mediated activation of the carboxylic acid.[9][10] The Trt group is efficiently removed during the final cleavage step with strong acid, typically Trifluoroacetic Acid (TFA).[9]

Caption: Chemical structure of this compound with key functional groups highlighted.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, which are critical for experimental design, including solvent selection and molar calculations.

| Property | Value | Source(s) |

| CAS Number | 1632075-13-8 | [11][12][13] |

| Molecular Formula | C₄₀H₃₆N₂O₅ | [11][12] |

| Molecular Weight | 624.72 g/mol | [11][12] |

| Appearance | White to off-white solid | [14] |

| Purity (HPLC) | Typically ≥98% | [11] |

| Solubility | Readily soluble in DMF, NMP, DCM | [15] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [12] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids is a non-standard procedure that requires careful optimization of coupling conditions to overcome the inherent challenges of low reactivity.

The Core Challenge: Steric Hindrance and Reduced Nucleophilicity

The N-methyl group presents a significant steric barrier around the secondary amine of the growing peptide chain after the Fmoc group is removed. This hindrance makes the amine a poorer nucleophile compared to a primary amine.[5] Consequently, standard coupling reagents like DIC/HOBt are often inefficient, leading to low coupling yields and the accumulation of deletion sequences.[5]

Expert Insight: To ensure high-yield incorporation, it is imperative to use high-potency coupling reagents that generate a more reactive activated ester of the incoming this compound. Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are the authoritative choices. These reagents rapidly form highly reactive activated esters, which can overcome the steric hindrance of the N-methylated amine.[16]

Self-Validating Protocol: Reaction Monitoring

A critical aspect of a trustworthy protocol is the ability to validate the completion of each step. The standard ninhydrin (Kaiser) test, which detects primary amines, will yield a false negative after a successful coupling of an N-methylated residue because a secondary amine is formed.

Protocol Validation: To confirm the presence of the newly formed secondary amine (indicating a successful coupling), the TNBS (2,4,6-trinitrobenzenesulfonic acid) test or the Chloranil test should be performed. A positive result (e.g., reddish-orange beads for the TNBS test) confirms the presence of a free secondary amine, signaling that the subsequent coupling step can proceed.

Detailed Experimental Protocol for SPPS

This protocol outlines a robust methodology for the incorporation of this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

-

Resin-bound peptide with a free N-terminal secondary amine (N-Me-Xaa...)

-

This compound

-

HATU or PyAOP

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

Workflow:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection (if applicable):

-

Treat the resin with 20% piperidine/DMF for 3 minutes.

-

Drain and repeat with a fresh aliquot of 20% piperidine/DMF for 10-15 minutes. The extended time ensures complete removal from potentially aggregated sequences.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Activation Solution: In a separate vessel, pre-dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), in DMF. Add DIPEA (6-10 equivalents) to the solution.

-

Causality: Using a slight excess of the coupling reagent relative to the amino acid ensures efficient formation of the active ester. The excess base neutralizes the HCl salt of the growing peptide chain and facilitates the reaction.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes. A color change (typically to yellow) indicates the formation of the active species.

-

Coupling Reaction: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[5]

-

-

Reaction Monitoring & Validation:

-

Take a small sample of beads and perform a TNBS or Chloranil test. If the test is positive (indicating an incomplete reaction), drain the coupling solution and repeat the coupling step with a fresh solution ("double coupling").

-

-

Washing: Once the coupling is complete (negative TNBS/Chloranil test), wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Caption: Workflow for the incorporation of this compound in SPPS.

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Trt group on the N-methylated glutamine, must be removed.

Standard Cleavage Cocktail: A standard high-acid cocktail is used for this purpose. The composition can be adjusted based on the other amino acids present in the sequence.

-

Reagent R: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

TFA: The strong acid that cleaves the peptide from the resin (for acid-labile linkers like Wang or Rink Amide) and removes acid-labile protecting groups (Trt, Boc, tBu).

-

TIS: A cation scavenger. During cleavage, the bulky Trt group forms a stable carbocation (Trt+). TIS efficiently quenches this reactive species, preventing it from re-attaching to sensitive residues like Tryptophan or Methionine.

-

Water: Helps to hydrolyze cleavage byproducts.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-4 hours at room temperature.[9]

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Conclusion

This compound is a high-value building block for synthesizing peptides with enhanced therapeutic potential. While its use introduces the synthetic complexity of coupling onto a sterically hindered secondary amine, this challenge is reliably overcome through the application of high-potency uronium-based coupling reagents and validated monitoring protocols. By understanding the specific chemical properties of this reagent and implementing the robust methodologies described in this guide, researchers and drug development professionals can successfully leverage N-methylation to engineer next-generation peptide therapeutics with superior stability and bioavailability.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Retrieved from a valid URL provided by the grounding tool.

-

Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]

-

Sá, D. F. S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758. Retrieved from [Link]

-

Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Preprint. Retrieved from [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

- Singh, Y., et al. (2015). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Chemical Neuroscience, 6(8), 1259-1274.

-

LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. Retrieved from [Link]

- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- Fields, G. B. (2002). Methods for Removing the Fmoc Group.

-

He, C. Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. peptide.com [peptide.com]

- 11. chemscene.com [chemscene.com]

- 12. 1632075-13-8|this compound|BLD Pharm [bldpharm.com]

- 13. chempep.com [chempep.com]

- 14. This compound | 1632075-13-8 [chemicalbook.com]

- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

An In-depth Technical Guide to the Trityl (Trt) Protecting Group: Function, Mechanism, and Application

Abstract

The triphenylmethyl (Trityl, Trt) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex biomolecules such as oligonucleotides, peptides, and carbohydrates. Its utility is rooted in a unique combination of steric bulk, which enables regioselective protection, and finely tunable acid lability, which allows for its removal under specific and mild conditions. This guide provides an in-depth examination of the Trityl protecting group, delving into the causality of its chemical behavior, its strategic application in multistep synthesis, and the practical methodologies required for its successful implementation. We will explore the mechanistic underpinnings of its introduction and cleavage, survey its versatile applications, and provide validated protocols for researchers, scientists, and drug development professionals.

The Core Chemistry: Understanding the Trityl Group's Behavior

The Trityl group is an alkyl protecting group prized for its steric hindrance and its susceptibility to cleavage under acidic conditions.[1] It is characteristically stable under neutral, basic, and many reductive conditions, making it an orthogonal protecting group to many other common functionalities.[2] This dual nature—robust yet selectively removable—is central to its strategic value.

Mechanism of Protection: An SN1-Driven Process

The introduction of the Trityl group onto a nucleophilic function (typically a primary alcohol, amine, or thiol) is most commonly achieved using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base like pyridine or triethylamine.[3][4] 4-(Dimethylamino)pyridine (DMAP) is often added as a catalyst to accelerate the reaction.

The causality behind this reaction is the in-situ formation of the highly reactive trityl cation (triphenylmethyl carbocation). The base facilitates the departure of the chloride, and the resulting cation is stabilized by extensive resonance delocalization across the three phenyl rings. This stable carbocation is then readily attacked by the nucleophilic hydroxyl, amino, or thiol group. Due to its significant steric bulk, the Trityl group reacts preferentially with the most accessible nucleophiles, most notably primary alcohols over secondary or tertiary ones.[3][5]

Caption: General mechanism for the protection of a primary alcohol using Trt-Cl.

Mechanism of Deprotection: Harnessing Cation Stability

The removal of the Trityl group is its most defining characteristic. It is readily cleaved under a range of acidic conditions, from strong acids like trifluoroacetic acid (TFA) to milder acids like aqueous acetic acid or formic acid.[1][3] The deprotection proceeds via an SN1 mechanism where the ether oxygen is first protonated by the acid.[3] This protonation turns the hydroxyl group of the original alcohol into a good leaving group. The C-O bond then cleaves heterolytically to release the deprotected alcohol and the highly stable trityl cation.[3]

The stability of this cation is the thermodynamic driving force for the reaction. To prevent this reactive electrophile from engaging in unwanted side reactions (e.g., alkylating other nucleophiles in the molecule), a cation scavenger such as triethylsilane (TES) or 2-methyl-2-butene is often included in the deprotection mixture.[3]

Caption: The SN1 mechanism for acidic cleavage of a Trityl ether.

The Trityl Family: Engineering Acid Lability

A key advantage of the trityl group is that its lability can be precisely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. This allows for the creation of a spectrum of protecting groups that can be removed under increasingly mild conditions, enabling complex, multi-layered orthogonal protection schemes.

Electron-donating groups, such as methoxy (-OCH₃), stabilize the positive charge of the trityl cation intermediate through resonance. This increased cation stability lowers the activation energy for cleavage, making the protecting group more acid-labile.[1]

| Protecting Group | Abbreviation | Structure | Relative Rate of Acidolysis |

| Trityl | Trt | (C₆H₅)₃C- | 1 |

| 4-Methoxytrityl | MMT | (p-CH₃OC₆H₄)(C₆H₅)₂C- | ~10-30 |

| 4,4'-Dimethoxytrityl | DMT | (p-CH₃OC₆H₄)₂ (C₆H₅)C- | ~100-300 |

| 4,4',4"-Trimethoxytrityl | TMT | (p-CH₃OC₆H₄)₃C- | >1000 |

Conversely, introducing electron-withdrawing substituents, such as fluorine, destabilizes the cation and makes the protecting group significantly more stable to acid.[6] For instance, the phenylfluorenyl group exhibits a 6000-fold higher acid stability than the standard trityl group.[6]

Strategic Applications in Complex Synthesis

The unique properties of the Trityl group have made it indispensable in several areas of chemical synthesis.

Carbohydrate Chemistry: Exploiting Steric Selectivity

In carbohydrate chemistry, the selective protection of one hydroxyl group among many is a formidable challenge.[5] The steric bulk of the Trityl group is its greatest asset here. It reacts almost exclusively with the least sterically hindered primary hydroxyl group (e.g., the 6-OH of a pyranose) over the more crowded secondary hydroxyls on the ring.[3][5]

Experimental Protocol: Selective 6-O-Tritylation of Methyl α-D-glucopyranoside

-

Dissolution: Dissolve Methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine at room temperature under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add trityl chloride (1.1 eq) portion-wise to the stirring solution. A catalytic amount of DMAP (0.1 eq) can be added to increase the reaction rate.

-

Reaction Monitoring: Stir the reaction at room temperature (or slightly elevated, ~40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding methanol to consume any excess trityl chloride.

-

Workup: Remove the pyridine under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired 6-O-tritylated product. The introduction of the bulky, hydrophobic trityl group often facilitates crystallization.[1]

Oligonucleotide Synthesis: The Indispensable Role of DMT

The solid-phase synthesis of DNA and RNA is arguably the most significant application of the trityl family, specifically the 4,4'-dimethoxytrityl (DMT) group.[2] In the phosphoramidite method, the DMT group protects the 5'-hydroxyl of the nucleoside monomer. Its critical function is its rapid and quantitative cleavage by a mild acid (e.g., 3% trichloroacetic acid in DCM) at each cycle of synthesis, freeing the 5'-OH for coupling with the next phosphoramidite monomer. The intense orange color of the released DMT cation also serves as a convenient real-time qualitative and quantitative indicator of coupling efficiency.

Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

Peptide Chemistry: Protecting Amines and Thiols

In peptide synthesis, the Trityl group is used to protect various side-chain functionalities.[7]

-

N-protection: It can protect the α-amino group of amino acids, although its steric bulk can sometimes hinder amide bond formation.[1] It is particularly useful for protecting the side-chain amide nitrogen of Asparagine (Asn) and Glutamine (Gln) and the imidazole nitrogen of Histidine (His).[1]

-

S-protection: The thiol group of Cysteine (Cys) is readily protected as a stable S-trityl thioether, which is resistant to many reagents used in peptide synthesis but can be removed with acids or under oxidative conditions.

Alternative Deprotection Strategies for Orthogonality

While acidolysis is the most common method, several other deprotection conditions can be employed, enhancing the orthogonality of the Trityl group.

| Method | Reagents | Conditions | Causality & Notes |

| Reductive Cleavage | H₂, Pd/C or Na/NH₃(l) | Catalytic hydrogenation or dissolving metal reduction. | Cleaves the C-O or C-N bond. The rate is slower than for benzyl (Bn) or Cbz groups, allowing for selective removal of those groups in the presence of Trt.[1] |

| Lewis Acid-Mediated | ZnBr₂, BF₃·Et₂O | Anhydrous, aprotic solvents (e.g., DCM). | The Lewis acid coordinates to the heteroatom, facilitating C-O/N/S bond cleavage. Useful for substrates sensitive to protic acids.[1][3] |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, often with an acid proton source. | Proceeds via single-electron transfer (SET) to form a radical cation, which then fragments. Requires a proton source to yield the free amine.[1] |

Conclusion

The Trityl protecting group, along with its substituted derivatives, represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its efficacy stems from a predictable and exploitable set of chemical principles: the steric hindrance that governs its selective introduction and the inherent stability of its carbocation that dictates its facile, acid-promoted removal. By understanding the mechanistic causality behind its function, researchers can strategically deploy the Trityl group to mask reactive sites, direct reaction pathways, and ultimately enable the efficient and elegant synthesis of highly complex molecular targets. This deep understanding transforms the Trityl group from a simple appendage into a strategic element of synthetic design.

References

- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.

- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Demirtaş, İ., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.

- Organic Chemistry Portal. Tritylamines.

- Barlos, K. (n.d.). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen.

- Beaucage, S. L. Protection of 5′-Hydroxy Functions of Nucleosides. Deep Blue Repositories, University of Michigan.

- Löhr, B., et al. Modified Trityl Ester Protecting Groups in Peptide Synthesis.

- Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19.

- Singh, R., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).

- Common Organic Chemistry. Trityl Protection.

- BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.

- Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern.

- Miyagawa, A., et al. (n.d.). Selective deprotection of trityl group on carbohydrate by microflow reaction inhibiting migration of acetyl group.

- Wuts, P. G. M., & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- ResearchGate. (2024, September 17). I would like to know why dmt protection is 5'OH specific?

- Wiley-VCH. (n.d.).

Sources

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

Navigating the Solubility Landscape of Fmoc-N-Me-Gln(Trt)-OH: A Technical Guide for Peptide Synthesis

Introduction: The Challenge of Modified Amino Acids in Peptide Synthesis

In the intricate world of peptide and protein drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. N-methylated amino acids, such as Fmoc-N-Me-Gln(Trt)-OH, are of particular interest as they can impart favorable pharmacokinetic properties, including enhanced metabolic stability and improved cell permeability[1]. However, these modifications also introduce significant synthetic challenges, not least of which is their solubility in the solvents used for solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.

This compound is a derivative of glutamine featuring three key modifications: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, a methyl group on the backbone nitrogen, and a trityl (Trt) group protecting the side-chain amide. Each of these modifications profoundly influences the molecule's physicochemical properties and, consequently, its behavior in different solvent systems. While its non-methylated counterpart, Fmoc-Gln(Trt)-OH, is known for its excellent solubility in standard peptide synthesis reagents[2][3], the addition of the N-methyl group introduces further complexity. This guide will dissect these influences to provide a rational approach to solvent selection and handling.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of a protected amino acid is a multifactorial property dictated by the interplay of its constituent parts with the solvent. In the case of this compound, the following structural features are paramount:

-

The Fmoc Group: This large, aromatic, and non-polar moiety is a primary driver of solubility in organic solvents. Its hydrophobic nature necessitates the use of non-aqueous media for dissolution. The Fmoc group's stability is pH-dependent, being labile to basic conditions, a characteristic exploited for its removal during SPPS[4].

-

The Trityl (Trt) Group: The bulky and highly hydrophobic trityl group is crucial for protecting the glutamine side-chain amide from undesirable side reactions during peptide synthesis. A significant and often underappreciated benefit of the Trt group is its dramatic enhancement of solubility in organic solvents. For instance, Fmoc-Gln-OH has very poor solubility in dimethylformamide (DMF), a standard SPPS solvent, whereas Fmoc-Gln(Trt)-OH dissolves readily[2][3][5]. This effect is attributed to the disruption of intermolecular hydrogen bonding that can lead to aggregation in the unprotected amino acid.

-

The N-Methyl Group: N-methylation of the peptide backbone eliminates the hydrogen bond donor capacity of the amide nitrogen. This modification can disrupt secondary structures in the growing peptide chain, which can be beneficial in preventing aggregation. From a solubility perspective, N-methylation generally increases the lipophilicity of the molecule[6]. While this can enhance solubility in less polar organic solvents, it may also present challenges in more polar systems. Furthermore, the steric hindrance introduced by the N-methyl group can slow down coupling reactions, necessitating the use of more potent coupling reagents like HATU[7][8].

-

The Carboxylic Acid: The free carboxylic acid provides a site for activation and coupling to the N-terminus of the growing peptide chain. Its ability to form hydrogen bonds can influence solubility in protic solvents.

Solvent Selection for this compound: A Practical Overview

Primary Solvents for SPPS

The workhorses of Fmoc-based SPPS are polar aprotic solvents that can effectively solvate the growing peptide-resin complex and the incoming protected amino acids.

| Solvent | Key Characteristics & Considerations for this compound |

| N,N-Dimethylformamide (DMF) | The most common solvent for SPPS. It possesses a good balance of polarity and aprotic nature, making it an excellent solvent for most Fmoc-amino acids, including those with bulky protecting groups. It is expected that this compound will exhibit good solubility in high-quality, amine-free DMF. The presence of dimethylamine impurities in aged DMF can cause premature Fmoc deprotection and should be avoided[9]. |

| N-Methyl-2-pyrrolidone (NMP) | A more polar and often more effective solvating agent than DMF, particularly for aggregating sequences[9][10]. It is an excellent choice for dissolving this compound. However, some studies suggest that Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF[9]. |

| Dichloromethane (DCM) | Less commonly used in modern Fmoc-SPPS due to its lower polarity and potential for side reactions with piperidine. While it can dissolve many protected amino acids, it is generally not the solvent of choice for coupling steps involving polar amino acids. It may be used for washing steps. |

Alternative and "Green" Solvents

Growing environmental and safety concerns have spurred research into more sustainable alternatives to traditional SPPS solvents[11][12]. When considering these alternatives, it is crucial to experimentally verify the solubility of this compound.

| Solvent | Key Characteristics & Considerations |

| 2-Methyltetrahydrofuran (2-MeTHF) | A promising green solvent that has been successfully employed in SPPS[11][13]. Its lower polarity compared to DMF may require solubility testing, especially at the high concentrations needed for efficient coupling. |

| Ethyl Acetate (EtOAc) | Another greener alternative, though its ability to dissolve a wide range of protected amino acids can be limited. It is more likely to be used in combination with other solvents or for specific washing steps[14]. |

| Acetonitrile (ACN) | Can be an excellent solvent when used with polyethylene glycol (PEG)-based resins[9]. |

| Solvent Mixtures | In cases of poor solubility, mixtures of solvents can be employed. For example, the addition of a small amount of a more powerful solubilizing agent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to DCM or DMF can be effective, though care must be taken as these can affect peptide secondary structure and reaction kinetics[15]. |

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, it is imperative for researchers to determine the solubility of this compound in their chosen solvent system under their specific laboratory conditions.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Ensure the solvent to be tested is of high purity (e.g., peptide synthesis grade DMF).

-

-

Initial Solvent Addition:

-

Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

-

Vortex or agitate the mixture at room temperature for a set period (e.g., 2 minutes).

-

-

Observation:

-

Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

If the solid has completely dissolved, the solubility is at least 100 mg/mL.

-

-

Titration (if solid remains):

-

If the solid has not completely dissolved, add another small, precise volume of the solvent (e.g., 50 µL).

-

Vortex or agitate again for the same set period.

-

Repeat this process of adding small aliquots of solvent and agitating until the solid is completely dissolved.

-

-

Calculation:

-

Record the total volume of solvent added to achieve complete dissolution.

-

Calculate the solubility using the formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL)

-

-

Documentation:

-

Record the determined solubility, the solvent used, and the temperature at which the measurement was taken.

-

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound in the context of an SPPS workflow.

Sources

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. renyi.hu [renyi.hu]

- 5. peptide.com [peptide.com]

- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. biotage.com [biotage.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]

- 13. biotage.com [biotage.com]

- 14. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 15. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fmoc-N-Me-Gln(Trt)-OH: From Sourcing to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Peptide Therapeutics and the Role of Fmoc-N-Me-Gln(Trt)-OH

N-methylation of the peptide backbone is a critical modification in modern drug discovery, offering a powerful tool to enhance the therapeutic properties of peptides. This strategic alteration, wherein a methyl group replaces the hydrogen on a backbone amide nitrogen, can profoundly influence a peptide's conformational flexibility, proteolytic stability, and cell permeability. These enhancements often translate to improved oral bioavailability and a longer in-vivo half-life, key attributes for successful drug candidates. However, the incorporation of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique steric challenges that necessitate specialized reagents and protocols.

This in-depth technical guide focuses on (2S)-2-[amino]-5-(tritylamino)-5-oxopentanoic acid, commonly known as this compound. This specialized amino acid derivative is the building block for introducing an N-methylated glutamine residue into a peptide sequence. The trityl (Trt) protecting group on the side-chain amide of glutamine is crucial for preventing side reactions during peptide synthesis. This guide provides a comprehensive overview of the commercial landscape for this reagent, detailed quality control procedures, insights into its chemical synthesis, and robust protocols for its successful application in SPPS.

Commercial Suppliers of this compound: A Comparative Overview

The commercial availability of this compound is limited compared to its non-methylated counterpart, reflecting its specialized nature. Researchers must therefore carefully evaluate suppliers based on purity, available analytical data, and batch-to-batch consistency. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity Specification |

| BLDpharm | This compound | 1632075-13-8 | 624.72 | Not specified |

| ChemPep | This compound | 1632075-13-8 | 624.7 | Not specified |

| AChemBlock | This compound | 1632075-13-8 | 624.74 | 97% |

| ChemScene | This compound | 1632075-13-8 | 624.72 | ≥98% |

Note: Purity specifications can vary between batches. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control of Incoming this compound: A Self-Validating System

Upon receiving a new batch of this compound, it is crucial to perform in-house quality control to verify its identity and purity. This ensures the integrity of the subsequent peptide synthesis.

Key Quality Control Parameters:

-

Appearance: The compound should be a white to off-white solid.

-

Identity and Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-amino acids.[1] A high-purity sample should exhibit a single major peak with minimal impurities.

-

Identity by Mass Spectrometry (MS): The molecular weight of the compound should be confirmed by mass spectrometry.

-

Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The 1H NMR spectrum should be consistent with the structure of this compound.

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

-

Detection: UV detection at 254 nm and 301 nm.

-

Expected Results: A high-quality sample should show a purity of >97% by peak area.

Figure 2. General Synthetic Pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS): Overcoming the Challenges of Coupling N-Methylated Amino Acids

The primary challenge in incorporating this compound into a peptide sequence is the steric hindrance at the N-methylated amine, which slows down the coupling reaction. Standard coupling reagents may not be efficient enough to drive the reaction to completion, leading to deletion sequences. Therefore, more potent coupling reagents are required.

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for coupling N-methylated amino acids.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective coupling reagent for sterically hindered amino acids.

-

PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole): This combination is also a powerful activating agent.

Experimental Protocol: Manual Coupling of this compound in SPPS

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the preceding amino acid.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling:

-

In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.

-

-

Monitoring the Coupling: The traditional ninhydrin test is not effective for monitoring the coupling to a secondary amine. A bromophenol blue test can be used as an alternative.

-

Washing: Wash the resin thoroughly with DMF.

-

Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Proceed to the next coupling cycle.

Figure 3. SPPS Cycle for the Incorporation of this compound.

Conclusion

This compound is a valuable but challenging building block in the synthesis of N-methylated peptides. A thorough understanding of its commercial sources, stringent quality control, and specialized application protocols is essential for its successful use in the development of novel peptide therapeutics. By implementing the strategies and methodologies outlined in this guide, researchers can confidently incorporate this important N-methylated residue into their peptide sequences, paving the way for the discovery of next-generation peptide drugs with enhanced pharmacological properties.

References

- Eötvös, L., et al. (1987). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.

Sources

Topic: A Strategic Approach to Peptide Synthesis: The Cost-Effectiveness of Utilizing Fmoc-N-Me-Gln(Trt)-OH in SPPS

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of glutamine (Gln) residues into synthetic peptides presents significant, often costly, challenges in Solid-Phase Peptide Synthesis (SPPS). Side reactions, primarily N-terminal pyroglutamate formation and side-chain dehydration, can drastically reduce crude purity, complicate purification, and compromise final yields. This guide provides a detailed analysis of N-α-methylation as a strategic intervention, focusing on the use of Fmoc-N-Me-Gln(Trt)-OH. We will dissect the underlying chemical challenges, present a comprehensive cost-effectiveness analysis that extends beyond mere reagent price, and provide field-proven protocols for successful implementation. The central thesis is that the upfront investment in a specialized derivative like this compound is a strategically sound decision that yields substantial downstream savings in time, resources, and labor, ultimately lowering the total cost of peptide production.

The Glutamine Challenge: Inherent Instability in SPPS

Glutamine, while essential for the biological function of many peptides, is a notoriously problematic residue in standard Fmoc-SPPS workflows. Two primary side reactions are responsible for a significant loss of yield and purity.

N-Terminal Pyroglutamate Formation

When glutamine is the N-terminal residue of a growing peptide chain, its side-chain amide can undergo an intramolecular cyclization reaction, especially following the Fmoc-deprotection step which exposes the free α-amine. This nucleophilic attack on the side-chain carbonyl forms a stable five-membered pyroglutamate (pGlu) ring, effectively capping the peptide chain and preventing further elongation. This truncated, modified peptide is often difficult to separate from the desired full-length product due to similar chromatographic properties. Inhibition of glutaminyl cyclase (QC), the enzyme responsible for this conversion in vivo, highlights the natural tendency of this reaction.[1]

Caption: The logic of cost-effectiveness for this compound.

Experimental Protocol: Incorporating this compound

The successful incorporation of sterically hindered N-methylated amino acids requires optimization of the standard SPPS protocol. The primary challenge is overcoming the slower kinetics of the coupling reaction.

Materials and Reagents

-

Resin: Appropriate for C-terminal chemistry (e.g., Rink Amide for peptide amides, 2-Chlorotrityl for peptide acids). [2]* Solvents: High-purity, amine-free DMF.

-

This compound.

-

Other Fmoc-amino acids.

-

Deprotection Solution: 20% piperidine in DMF.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Standard activators like HBTU may be less efficient. [3]* Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Washing Solvents: DMF, Dichloromethane (DCM).

Step-by-Step Coupling Workflow

This protocol assumes a standard 0.1 mmol synthesis scale.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 minutes) to remove the Fmoc group from the preceding amino acid. [2]3. Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.

-

Activator Solution Preparation (Crucial Step):

-

In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents).

-

Add HATU (0.38 mmol, 3.8 equivalents).

-

Add DIPEA (0.8 mmol, 8 equivalents).

-

Add a minimal amount of DMF to fully dissolve the components.

-

Allow to pre-activate for 2-3 minutes. Note: Unlike with Fmoc-His(Trt)-OH where long pre-activation can cause racemization, it is less of a concern here but should still be controlled. [4]5. Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for a minimum of 90 minutes at room temperature. For particularly difficult sequences, this may be extended to 2-4 hours or performed at a slightly elevated temperature (35-40°C).

-

-

Monitoring the Coupling:

-

After the coupling time, take a small sample of the resin beads.

-

Wash them thoroughly with DMF.

-

Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. [3]For N-methylated residues, a negative Kaiser test is expected as it reacts with primary amines. A test for secondary amines (e.g., Chloranil test) on the subsequent residue is more informative. The key is to ensure complete consumption of the free amine before the N-methylated residue is added.

-

-

Washing: Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Caption: SPPS workflow for this compound incorporation.

Conclusion: A Strategic Investment in Quality and Efficiency

While the sticker price of this compound is higher than its conventional counterpart, its use represents a powerful strategic decision in peptide synthesis. By preemptively solving the inherent instability issues of glutamine, researchers can achieve:

-

Higher Purity and Yield: Directly translating to more usable peptide per synthesis.

-

Reduced Downstream Costs: Significant savings in purification solvents, analytical time, and labor.

-

Increased Project Success Rate: Minimizing the risk of costly batch failures, particularly in long or complex sequences.

For any research or development program where peptide quality, timeline, and overall budget are critical, the adoption of this compound is not an expense, but a highly cost-effective investment in efficiency and reliability.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 209-226. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]

-

Naôm, S., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

-

Cenmed Enterprises. (n.d.). FMOC-GLN(TRT)-OH >=98.0%. Retrieved January 26, 2026, from [Link]

-

St. Martin, A., et al. (2018). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. ACS Chemical Biology. [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

-

Cynis, H., et al. (2006). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

Sources

Methodological & Application

Application Notes & Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Gln(Trt)-OH

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated conformation.[1][2] However, the synthesis of N-methyl-rich peptides using Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which significantly impedes coupling reactions. This document provides a comprehensive guide and a field-proven protocol for the successful incorporation of Fmoc-N-Me-Gln(Trt)-OH, a sterically demanding building block. We will delve into the mechanistic rationale behind reagent selection, optimized reaction conditions, and critical quality control checkpoints to empower researchers, scientists, and drug development professionals to overcome common synthetic hurdles and achieve high-purity N-methylated peptides.

The Challenge of N-Methylation in SPPS: A Mechanistic Overview

The primary difficulty in utilizing this compound lies in the steric bulk surrounding the secondary amine. This hindrance has two major consequences:

-

Slow Coupling Kinetics: The nucleophilicity of the N-methylated amine is reduced, and the approach of the activated amino acid's electrophilic carbonyl carbon is sterically shielded. This leads to dramatically slower reaction rates compared to primary amines. Standard coupling conditions often result in incomplete reactions, leading to deletion sequences.

-

Difficulty in Monitoring: The widely used Kaiser test, which relies on the reaction of ninhydrin with primary amines to produce a dark blue color, is ineffective for monitoring couplings to secondary amines like N-methylated residues.[3] An alternative colorimetric test is mandatory.

Furthermore, coupling the subsequent amino acid onto the N-methylated residue can also be challenging.[4] The local conformation adopted by the N-methylated residue can create a sterically hindered environment for the incoming activated amino acid.

To overcome these challenges, a multi-faceted approach is required, focusing on a highly reactive activation chemistry, optimized reaction conditions, and reliable in-process controls.

Strategic Choices for a Self-Validating Protocol

The Superiority of Uronium/Immonium Salt Reagents

Standard carbodiimide activators (like DIC) and even common HOBt-based uronium salts (HBTU, HCTU) are often inefficient for driving couplings with N-methylated amino acids to completion.[1] The reagents of choice are those based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) or its derivatives.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU has become the gold standard for difficult couplings, including those involving N-methylated residues.[1][5][6] In the presence of a non-nucleophilic base like DIEA, it reacts with the Fmoc-amino acid to form a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the reaction and making HATU significantly more effective than HBTU.[6]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that offers coupling efficiencies comparable to HATU but with improved safety, solubility, and a reduced allergenic potential.[7] It is particularly well-suited for microwave-assisted synthesis.[7]

The Role of the Trityl (Trt) Protecting Group

The side chain of glutamine contains a primary amide that, if left unprotected, can undergo dehydration to a nitrile during activation steps. The trityl (Trt) group is a bulky, acid-labile protecting group that effectively prevents this side reaction.[8][9] Its use improves the solubility of the protected amino acid derivative and is compatible with the standard Fmoc/tBu strategy, as it is cleaved during the final TFA cocktail treatment.[8][9][10]

Experimental Workflow: Materials and Step-by-Step Protocol

The following protocol is designed for manual or automated solid-phase peptide synthesis. All steps should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Rink Amide or Sieber Amide Resin | 100-200 mesh, ~0.5 mmol/g loading | Standard peptide grade |

| This compound | Peptide synthesis grade | Reputable supplier |

| Standard Fmoc-Amino Acids | Peptide synthesis grade | Reputable supplier |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, low water | Fisher, MilliporeSigma |

| Dichloromethane (DCM) | ACS grade | Fisher, MilliporeSigma |

| Piperidine | Reagent grade | MilliporeSigma, Acros |

| HATU or COMU | Peptide synthesis grade | Bachem, CEM, Aapptec |

| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | MilliporeSigma, Acros |

| Acetic Anhydride | Reagent grade | MilliporeSigma |

| Pyridine | Reagent grade | MilliporeSigma |

| Trifluoroacetic Acid (TFA) | Reagent grade | MilliporeSigma, Halocarbon |

| Triisopropylsilane (TIS) | Reagent grade | MilliporeSigma, Acros |

| Diethyl Ether | Anhydrous, ACS grade | Fisher, MilliporeSigma |

| Bromophenol Blue | ACS grade | MilliporeSigma |

Workflow Diagram

Caption: SPPS workflow highlighting the critical coupling step for this compound.

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

A. Resin Preparation

-

Place 200 mg of Rink Amide resin (~0.5 mmol/g, 0.1 mmol) in a reaction vessel.

-

Add 5 mL of DMF. Swell the resin with gentle agitation for 1 hour.

-

Drain the DMF.

B. Standard Fmoc-SPPS Cycles (for amino acids preceding N-Me-Gln)

-

Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

-

Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq) with HATU (150 mg, 0.39 mmol, 3.9 eq) and DIEA (136 µL, 0.8 mmol, 8 eq) in 3 mL of DMF for 2-5 minutes.

-

Add the activation mixture to the resin. Agitate for 30-60 minutes.

-

-

Washing: Wash the resin with DMF (5 x 5 mL).

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A deep blue color indicates an incomplete reaction (recouple); a colorless/yellow result indicates completion.

C. CRITICAL: this compound Coupling Cycle

-

Fmoc Deprotection: Perform the deprotection of the previous amino acid as described in step B1.

-

Washing: Wash the resin extensively with DMF (at least 7 x 5 mL) to ensure complete removal of piperidine.[4][11]

-

Coupling this compound:

-

In a separate vial, dissolve this compound (250 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.

-

Add HATU (150 mg, 0.39 mmol, 3.9 eq).

-

Add DIEA (136 µL, 0.8 mmol, 8 eq).

-

Briefly vortex the mixture. Do not pre-activate for an extended period.

-

Immediately add the activation mixture to the deprotected resin.

-

Agitate for a minimum of 2 hours at room temperature. For particularly difficult sequences, coupling can be extended to 4 hours or left overnight.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

-

Monitoring (Bromophenol Blue Test):

-

Action on Incomplete Coupling: If the test is positive (blue/green), drain the resin and perform a second coupling (recouple) with a freshly prepared activation mixture for another 2 hours. If the second coupling is still incomplete, proceed to the capping step to avoid deletion peptides.

D. Capping (Optional but Recommended)

-

If coupling is incomplete after a double-couple, cap the unreacted N-methyl amines.

-

Treat the resin with a solution of 10% Acetic Anhydride and 1% DIEA in DMF for 20 minutes.

-

Wash thoroughly with DMF (5 x 5 mL).

E. Final Steps

-

Continue chain elongation using the standard protocol (Section B). Note that coupling the amino acid after the N-Me-Gln may also require extended time or HATU activation.

-

After the final residue is coupled, perform a final Fmoc deprotection (Step B1).

-

Wash the resin with DMF (5x), DCM (5x), and finally Methanol (3x). Dry the resin under vacuum.

Cleavage and Global Deprotection

-

Place the dry peptide-resin in a reaction vessel.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (For 0.1 mmol resin, use 5 mL total volume). TIS is a scavenger that traps the highly reactive trityl cations released during cleavage.[12]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution into a chilled centrifuge tube.

-

Precipitate the crude peptide by adding the TFA solution dropwise into ~40 mL of cold diethyl ether.

-

Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

-

Air-dry the crude peptide pellet to remove residual ether, then lyophilize from a water/acetonitrile mixture.

-

Analyze the crude product by LC-MS and purify by reverse-phase HPLC.

Microwave-Assisted Synthesis

Microwave energy can significantly accelerate peptide synthesis, especially for difficult couplings.[13][14][15] It helps overcome kinetic barriers and can disrupt peptide chain aggregation.[15]

-

Coupling Step: When using a microwave peptide synthesizer, the coupling time for this compound can often be reduced to 20-30 minutes at a controlled temperature of 50-75°C.[13][14]

-

Solvents: NMP is often preferred over DMF in microwave synthesis due to its higher boiling point and better microwave absorption properties.[16]

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Low Coupling Efficiency | Insufficient activation, short coupling time, steric hindrance. | Use HATU or COMU. Double-couple for at least 2 hours each time. Consider overnight coupling. Use microwave assistance if available.[13][14] |

| Deletion of N-Me-Gln | Incomplete coupling followed by failure to cap unreacted sites. | Always monitor with Bromophenol Blue test.[1][3] If recoupling fails, perform an acetic anhydride capping step. |

| Racemization | Excessive pre-activation time, especially with strong bases. High temperatures. | Add activation mixture to resin immediately. Avoid prolonged pre-activation.[10] If using microwave, carefully control the temperature. |

| Side-chain modification | Trityl cation re-attachment to other nucleophilic residues (e.g., Trp). | Ensure sufficient scavenger (TIS) is used in the cleavage cocktail (at least 2.5%).[12] |

| Multiple peaks in HPLC | Incomplete coupling, side reactions, or cis/trans isomers of X-NMe peptide bond. | Confirm mass of major peaks by MS. Multiple conformers are common with N-methylated peptides and may resolve upon heating or in different solvents.[17] |

Conclusion

The successful incorporation of this compound into synthetic peptides is a challenging but achievable goal. Success hinges on recognizing the inherent steric and electronic challenges posed by the N-methyl group and proactively addressing them. By abandoning standard coupling reagents in favor of high-potency activators like HATU, extending reaction times, employing rigorous washing steps, and utilizing appropriate monitoring tests, researchers can reliably synthesize these valuable modified peptides. The protocols and insights provided herein offer a robust framework for navigating the complexities of N-methylated peptide synthesis, ultimately enabling the development of novel peptide-based therapeutics and research tools.

References

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.[Link]

-

Coupling Reagents. Aapptec Peptides.[Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Anaspec.[Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate.[Link]

-

SPPS for N Methylated Peptides. Reddit.[Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.[Link]

-

Application of the Trityl Group in Peptide Chemistry. Leiden University Repository.[Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.[Link]

-

The latest SPPS application data - innovative solution for peptide chemistry. Gyros Protein Technologies.[Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]

-

Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.[Link]

-

A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. ResearchGate.[Link]

-

Short polyglutamine peptide forms a high-affinity binding site for thioflavine-T at the N-terminus. The Royal Society of Chemistry.[Link]

-

Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.[Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.[Link]

-

Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry.[Link]

-

Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC.[Link]

-

Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.[Link]

-

Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. The Royal Society of Chemistry.[Link]

-

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation.[Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.[Link]

-

What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? ResearchGate.[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. researchgate.net [researchgate.net]

Topic: Strategic Selection of Coupling Reagents for Automated Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Gln(Trt)-OH

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy for enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, these modifications introduce significant synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group, which drastically reduces the nucleophilicity of the secondary amine.[3][4] This application note provides a comprehensive guide to selecting and optimizing coupling reagents for the automated solid-phase peptide synthesis (SPPS) of sequences containing the particularly challenging residue, Fmoc-N-Me-Gln(Trt)-OH. We will delve into the mechanistic rationale behind reagent selection, present a comparative analysis of modern coupling agents, and provide detailed, field-proven protocols to ensure high-yield incorporation and minimize side reactions.

The Challenge: Steric Hindrance in N-Methylated Residues

The primary obstacle in coupling N-methylated amino acids is the steric bulk surrounding the secondary amine of the N-terminal residue on the resin.[4] In the specific case of this compound, this challenge is amplified by three factors:

-

The Nα-Methyl Group: This group directly obstructs the incoming activated carboxyl group, slowing reaction kinetics significantly compared to a primary amine.[4]

-

The Trityl (Trt) Side-Chain Protection: The bulky trityl group on the glutamine side chain adds considerable steric hindrance and can lead to aggregation, further impeding reagent access to the reaction site.[5]

-

The Fmoc N-terminal Protectant: The large fluorenylmethyloxycarbonyl group of the incoming amino acid also contributes to the overall steric congestion of the transition state.

Standard coupling reagents, such as HBTU or DIC/HOBt, often prove insufficient to overcome this combined steric barrier, leading to low coupling efficiencies, an increased need for double-coupling cycles, and the formation of deletion sequences.[6] Therefore, the use of more potent, third-generation uronium/aminium or iminium salt-based reagents is not just recommended, but essential for success.

Mechanism of Action: Why Modern Reagents Excel

Modern coupling reagents like HATU, HCTU, and COMU share a common mechanistic feature that makes them superior for difficult couplings. They react with the Fmoc-amino acid's carboxyl group to form a highly reactive acyl-uronium or acyl-iminium intermediate. This intermediate is then rapidly converted into a highly activated ester (e.g., an Oxyma or HOAt ester), which is less sterically hindered and more susceptible to nucleophilic attack by the N-methylated amine on the resin.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Forms a highly reactive HOAt-based active ester. It is widely considered the gold standard for coupling sterically hindered and N-methylated amino acids.[6][7] The 7-azabenzotriazole moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU.[8]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation reagent is based on OxymaPure rather than the potentially explosive benzotriazole derivatives.[9][10] It demonstrates coupling efficiencies comparable or even superior to HATU, with the added benefits of increased safety, better solubility, and the generation of water-soluble byproducts, which simplifies downstream processing.[9][11]

Comparative Analysis of Premier Coupling Reagents

The choice of reagent can significantly impact the success of incorporating this compound. The following table provides a comparative summary based on field experience and literature data.

| Coupling Reagent | Relative Efficiency for N-Me-AA | Key Advantages | Potential Issues/Considerations | Recommended Base |

| HATU | Very High | Gold standard for difficult couplings; extensive literature support.[7] | Can cause guanidinylation of the N-terminus if used in large excess or with extended pre-activation.[12][13] Benzotriazole-based, posing a higher safety risk.[10] | DIEA, 2,4,6-Collidine |

| HCTU | High | More cost-effective than HATU with comparable efficiency in many cases. | Less effective than HATU for the most extreme cases of steric hindrance. Benzotriazole-based. | DIEA, 2,4,6-Collidine |

| COMU | Very High | Oxyma-based, therefore non-explosive and considered safer.[10] High solubility and water-soluble byproducts.[9][11] Requires only 1 equivalent of base for activation.[11] | Newer reagent with slightly less historical data than HATU. | DIEA, 2,4,6-Collidine |

| PyAOP | High | Phosphonium salt, effective for hindered couplings. | Can be more expensive. Byproducts can sometimes be more difficult to remove. | DIEA, NMM |

| DIC/OxymaPure | Moderate | Cost-effective and simple carbodiimide chemistry. Safer than DIC/HOBt. | Generally lower reactivity than uronium salts; may require longer coupling times or double coupling, increasing risk of side reactions. | N/A |

Validated Protocols for Automated Synthesis

The following protocols are designed for a standard automated peptide synthesizer and assume a resin loading of 0.3-0.6 mmol/g. All equivalents are calculated based on the initial resin loading.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for ensuring the successful incorporation of this compound.

Reagents:

-

This compound: 4.0 eq.

-

HATU: 3.9 eq.

-

Base (DIEA or 2,4,6-Collidine): 8.0 eq.

-

Solvent: Anhydrous, peptide-grade DMF or NMP

Workflow:

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Perform standard Fmoc deprotection using 20% piperidine in DMF. A typical protocol is a 3-minute treatment followed by a 7-minute treatment.

-

Washing: Thoroughly wash the resin with DMF (at least 5 cycles) to remove all traces of piperidine.

-

Amino Acid Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add the base (8 eq.) and allow the solution to pre-activate for 3-5 minutes.

-

Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 60 to 120 minutes. Longer reaction times are crucial for sterically hindered residues.

-

Post-Coupling Wash: Wash the resin thoroughly with DMF (at least 5 cycles).

-

Completion Check & Double Coupling: It is highly advisable to perform a qualitative test (such as the Isatin or Chloranil test, as the Kaiser test does not work for secondary amines) to confirm reaction completion.[7] If the test indicates incomplete coupling, immediately repeat steps 4-6 for a second coupling.

Protocol 2: Safer & Efficient Coupling using COMU

This protocol offers a safer alternative to HATU without compromising efficiency.

Reagents:

-

This compound: 3.0 eq.

-

COMU: 3.0 eq.

-

Base (DIEA or 2,4,6-Collidine): 6.0 eq.

-

Solvent: Anhydrous, peptide-grade DMF or NMP

Step-by-Step Methodology:

-

Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.

-

Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in DMF. Add the base (6 eq.) and allow the solution to pre-activate for 1-2 minutes.[14]

-

Coupling Reaction: Transfer the activated solution to the reaction vessel. Allow the coupling reaction to proceed for 45 to 90 minutes. COMU often exhibits faster kinetics than HATU.

-

Washing & Completion Check: Follow steps 6-7 from the HATU protocol. Perform a double coupling if necessary.

Troubleshooting & Final Considerations

-

Aggregation: If aggregation is suspected (indicated by poor resin swelling or consistently failed couplings), switching the primary solvent from DMF to NMP or using a 1:1 mixture of DMF:DMSO can help disrupt secondary structures.[15]

-

Base Selection: While DIEA is common, 2,4,6-collidine is a more sterically hindered and less nucleophilic base, which can sometimes reduce side reactions, particularly racemization, during the activation step.

-

Cleavage: The Trt group on the glutamine side chain is acid-labile and will be removed during the final TFA cleavage cocktail.[16] It is recommended to include a scavenger such as triisopropylsilane (TIPS) in the cleavage cocktail.[17]

References

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Gomółka, A., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.

- Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Valdez, C. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word.

- Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Merck Millipore.

- Albericio, F., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science.

- García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate.

- El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers.

- Isidro-Llobet, A., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health.

- De Zotti, M., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to modulate peptide synthesis. Green Chemistry.

- ChemicalBook. (2023). The process of COMU coupling reaction. ChemicalBook.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.